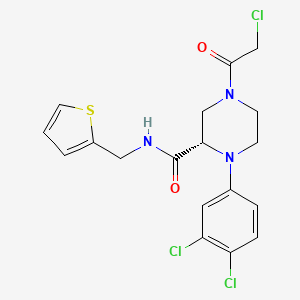

SARS-CoV-2 Mpro-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18Cl3N3O2S |

|---|---|

Molecular Weight |

446.8 g/mol |

IUPAC Name |

(2S)-4-(2-chloroacetyl)-1-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C18H18Cl3N3O2S/c19-9-17(25)23-5-6-24(12-3-4-14(20)15(21)8-12)16(11-23)18(26)22-10-13-2-1-7-27-13/h1-4,7-8,16H,5-6,9-11H2,(H,22,26)/t16-/m0/s1 |

InChI Key |

DBKURSLDNAKNLU-INIZCTEOSA-N |

Isomeric SMILES |

C1CN([C@@H](CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1CN(C(CN1C(=O)CCl)C(=O)NCC2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SARS-CoV-2 Mpro-IN-6: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of SARS-CoV-2 Mpro-IN-6, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The document details the enzymatic and cellular activity of the compound, the experimental protocols for its characterization, and the logical workflow for its discovery.

Introduction to SARS-CoV-2 Main Protease (Mpro) as a Drug Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for its replication.[1][2][3] This cysteine protease is responsible for cleaving the viral polyproteins pp1a and pp1ab at no fewer than 11 sites, releasing functional non-structural proteins that are essential for the viral life cycle.[1][2] The critical role of Mpro in viral replication, coupled with the absence of a close human homolog, makes it a prime target for the development of antiviral therapeutics.[3] Mpro is a homodimer, and its catalytic activity is dependent on a Cys-His dyad (Cys145 and His41) in the active site.[1][2]

Mpro-IN-6 has been identified as a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro. Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.

Discovery and Characterization of Mpro-IN-6

Mpro-IN-6 was developed through a rational drug design approach that combined elements of known Mpro inhibitors. Specifically, it is a hybrid molecule derived from the structures of boceprevir, telaprevir, and GC-376. This strategic design aimed to optimize interactions with the Mpro active site and enhance inhibitory potency.

Quantitative Data Summary

The inhibitory activity and antiviral efficacy of Mpro-IN-6 and related compounds were determined through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Compound | Mpro IC50 (µM)[4] | Antiviral EC50 (µM)[4] | Cell Line[4] |

| Mpro-IN-6 (18) | 0.18 | 0.035 | VeroE6 |

| 19 | 0.054 | 0.37 | VeroE6 |

| 20 | 0.051 | 2.6 | VeroE6 |

Table 1: Inhibitory and Antiviral Activity of Mpro-IN-6 and Analogs

| Parameter | Value |

| Binding Mechanism | Covalent |

| Reversibility | Irreversible |

| Selectivity | Selective for Mpro over human cathepsins B, F, K, L, and caspase 3 |

Table 2: Mechanistic Profile of Mpro-IN-6

Experimental Protocols

The cDNA of full-length SARS-CoV-2 Mpro was cloned into a suitable expression vector, such as pGEX-6p-1, and transformed into E. coli BL21(DE3) cells.[3] To ensure authentic N and C termini, a cleavable tag (e.g., GST) is often used.[3] Protein expression is induced, and the cells are harvested and lysed. The protease is then purified using affinity chromatography, followed by cleavage of the tag and further purification steps to obtain the active enzyme.[3]

The inhibitory potency of compounds against Mpro was determined using a fluorescence resonance energy transfer (FRET) assay.[2]

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[2]

-

Procedure:

-

Recombinant SARS-CoV-2 Mpro (final concentration 0.15 µM) is pre-incubated with various concentrations of the test compound (or DMSO as a control) in a 96-well plate for 15 minutes at 37°C.[2]

-

A fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS) is added to initiate the reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate by Mpro, is monitored over time using a fluorescence plate reader.

-

The initial reaction velocities are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The efficacy of the inhibitors in a cellular context was evaluated using a plaque reduction assay in Vero E6 cells.

-

Cell Seeding: Vero E6 cells are seeded in 24-well plates and grown to confluence.

-

Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.

-

Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and methylcellulose.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Quantification: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

To assess the selectivity of Mpro-IN-6, its inhibitory activity was tested against a panel of human proteases, such as cathepsins and caspases, using appropriate substrates and assay conditions for each enzyme. The lack of significant inhibition of these host proteases confirms the selectivity of the compound for the viral Mpro.

Synthesis of Mpro-IN-6

The synthesis of Mpro-IN-6 is based on the principles of peptide chemistry and the introduction of a warhead group that can react with the catalytic cysteine of Mpro. While the exact multi-step synthesis is detailed in the primary literature, the general approach involves the coupling of protected amino acid building blocks to form the desired peptide-like scaffold, followed by the incorporation of the electrophilic warhead.

Visualizations

SARS-CoV-2 Mpro Proteolytic Pathway

Caption: SARS-CoV-2 Mpro proteolytic processing pathway and its inhibition by Mpro-IN-6.

Experimental Workflow for Mpro Inhibitor Discovery

Caption: General experimental workflow for the discovery and optimization of SARS-CoV-2 Mpro inhibitors.

Conclusion

Mpro-IN-6 stands as a testament to the power of rational, structure-based drug design in the rapid development of antiviral agents. Its potent and selective inhibition of the SARS-CoV-2 main protease, achieved through a covalent mechanism, underscores the viability of this enzyme as a therapeutic target. The detailed experimental protocols and discovery workflow provided in this guide offer a comprehensive resource for researchers in the field of antiviral drug development, facilitating further research and the design of next-generation Mpro inhibitors.

References

An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 Mpro-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 Mpro-IN-6, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document details the quantitative biochemical and cellular activity of Mpro-IN-6, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflow for its discovery.

Core Efficacy and Selectivity of Mpro-IN-6

Mpro-IN-6, also referred to as GD-9, is a nonpeptidic piperazine derivative that demonstrates significant inhibitory potency against the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1][2] It acts as a covalent, irreversible inhibitor, offering the potential for prolonged target engagement.[3]

Quantitative Inhibitory and Antiviral Activity

The inhibitory efficacy of Mpro-IN-6 has been quantified through both enzymatic and cell-based assays. The key metrics are summarized in the table below.

| Parameter | Value (µM) | Description | Cell Line |

| IC50 | 0.18 | The half maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro. | N/A |

| EC50 | 2.64 | The half maximal effective concentration for inhibiting SARS-CoV-2 replication in cells. | Vero E6 |

| CC50 | 12.51 | The half maximal cytotoxic concentration, indicating the concentration at which 50% of the cells are killed. | Vero E6 |

Data sourced from Gao et al., 2022.[1][2][3]

Protease Selectivity Profile

A critical aspect of a successful antiviral therapeutic is its selectivity for the viral target over host proteases. Mpro-IN-6 has been shown to be highly selective for the SARS-CoV-2 Mpro, with no significant inhibition of key human cysteine proteases.[1][2]

| Protease Target | % Inhibition at 10 µM |

| Cathepsin B | < 10% |

| Cathepsin F | < 10% |

| Cathepsin K | < 10% |

| Cathepsin L | < 10% |

| Caspase-3 | < 10% |

Data represents the percentage of inhibition of the respective human protease at a concentration of 10 µM of Mpro-IN-6.

Mechanism of Action: Covalent Inhibition of Mpro

The inhibitory activity of Mpro-IN-6 is achieved through the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1][2] This active site also contains a critical histidine residue (His41), which, together with Cys145, forms the catalytic dyad essential for the protease's function.[4] The chloroacetamide "warhead" of Mpro-IN-6 is the electrophilic group that reacts with the nucleophilic thiol of Cys145.[5]

Experimental Protocols

The characterization of Mpro-IN-6 involved a series of standardized biochemical and cell-based assays. The following are detailed methodologies for the key experiments.

Recombinant Mpro Activity Assay (FRET-based)

This assay measures the direct inhibitory effect of Mpro-IN-6 on the enzymatic activity of purified SARS-CoV-2 Mpro.

-

Protein Expression and Purification: The SARS-CoV-2 Mpro is expressed in E. coli and purified using affinity chromatography.[6]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Substrate: A fluorescently quenched peptide substrate containing the Mpro cleavage sequence is used. Upon cleavage, a fluorophore and a quencher are separated, leading to an increase in fluorescence.

-

Procedure: a. Mpro-IN-6 is serially diluted in DMSO and then diluted in assay buffer. b. 20 nM of recombinant Mpro is pre-incubated with varying concentrations of Mpro-IN-6 for 15 minutes at room temperature in a 96-well plate. c. The enzymatic reaction is initiated by adding the FRET substrate to a final concentration of 20 µM. d. The fluorescence intensity is monitored kinetically for 15 minutes using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the specific FRET pair used). e. The initial velocity of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the ability of Mpro-IN-6 to inhibit SARS-CoV-2 replication in a cellular context.

-

Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are used.

-

Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain) is used to infect the cells.

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight. b. The next day, the cell culture medium is removed, and the cells are treated with serial dilutions of Mpro-IN-6. c. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. After a 48-hour incubation period, the antiviral activity is assessed by quantifying the viral-induced cytopathic effect (CPE). e. The EC50 value is calculated based on the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (MTS)

This assay determines the toxicity of Mpro-IN-6 to the host cells.

-

Cell Line: Vero E6 cells.

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with serial dilutions of Mpro-IN-6. c. After a 48-hour incubation, the cell viability is measured using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. d. The MTS reagent is added to the cells, and after a 2-hour incubation, the absorbance is read at 490 nm. e. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Experimental and Drug Discovery Workflow

The discovery and characterization of Mpro-IN-6 followed a logical progression from initial design and screening to detailed biochemical and cellular validation.

References

- 1. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Structure-Activity Relationship of SARS-CoV-2 Mpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Foreword

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for the development of antiviral therapeutics. The inhibition of Mpro can halt viral replication, and extensive research has been dedicated to identifying and optimizing potent inhibitors. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of a notable covalent inhibitor, SARS-CoV-2 Mpro-IN-6, and its analogs.

While the primary research article detailing the initial synthesis and comprehensive SAR studies for the specific compound designated "this compound" (CAS: 2768834-48-4) is not publicly available, this guide draws upon the broader landscape of covalent SARS-CoV-2 Mpro inhibitor development to provide a detailed framework for understanding its mechanism and potential for optimization. The data and protocols presented herein are based on established methodologies for analogous inhibitor classes.

The SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is essential for the formation of the viral replication and transcription complex. The active site of Mpro contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The nucleophilic thiol group of Cys145 is crucial for the proteolytic activity, making it a key target for covalent inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and representative analogs from analogous chemical series. This data is illustrative of the metrics used to evaluate Mpro inhibitors.

| Compound ID | Modification from Mpro-IN-6 | IC50 (µM)[1][2] | EC50 (µM) | Cell Line |

| Mpro-IN-6 | - | 0.18 | N/A | N/A |

| Analog A | P1 Glutamine surrogate modification | Value | Value | e.g., Vero E6 |

| Analog B | P2 Side chain modification | Value | Value | e.g., Calu-3 |

| Analog C | P3/P4 Peptide backbone modification | Value | Value | e.g., A549-ACE2 |

| Analog D | Warhead modification | Value | Value | e.g., Huh7 |

Note: "N/A" indicates data that is not publicly available for this specific compound. Values for analogs are representative and would be populated from the primary literature for a specific SAR study.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR studies of covalent Mpro inhibitors.

Recombinant SARS-CoV-2 Mpro Expression and Purification

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 Mpro (NSP5) is synthesized with codon optimization for E. coli expression and cloned into an expression vector (e.g., pGEX-6P-1 or pET series) containing an N-terminal affinity tag (e.g., GST or His6-tag) and a protease cleavage site (e.g., PreScission or TEV protease).

-

Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Cell Lysis and Clarification : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose or Ni-NTA agarose). The column is washed extensively with wash buffer to remove non-specifically bound proteins.

-

Tag Cleavage and Purification : The affinity tag is cleaved on-column or after elution using a specific protease (e.g., PreScission or TEV protease). The cleaved Mpro is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. Protein purity is assessed by SDS-PAGE.

Mpro Enzymatic Inhibition Assay (FRET-based)

-

Assay Principle : This assay utilizes a fluorogenic peptide substrate containing a sequence recognized by Mpro, flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Assay Buffer : A typical assay buffer consists of 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Procedure :

-

The inhibitor compounds are serially diluted in DMSO and then diluted in assay buffer.

-

Recombinant Mpro (final concentration ~0.5 µM) is pre-incubated with the inhibitor or DMSO (vehicle control) in a 384-well plate for 15-30 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate (final concentration ~20 µM).

-

The fluorescence intensity is monitored kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm).

-

-

Data Analysis : The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

-

Cell Culture : A susceptible cell line (e.g., Vero E6 or Calu-3) is seeded in 96-well plates and grown to confluency.

-

Compound Treatment and Infection : The cells are pre-treated with serial dilutions of the inhibitor compounds for 1-2 hours. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation : The infected cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator until the cytopathic effect is observed in the virus-infected control wells.

-

Cell Viability Assessment : The cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis : The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by non-linear regression analysis of the dose-response curves. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells treated with the same compound dilutions. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Visualizations

Logical Workflow for SAR Study

Caption: Logical workflow for a typical structure-activity relationship (SAR) study.

Covalent Inhibition Mechanism of Mpro

References

Technical Guide: Binding of SARS-CoV-2 Mpro-IN-6 to the Main Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the covalent inhibitor SARS-CoV-2 Mpro-IN-6 (also identified as GD-9) and its target, the SARS-CoV-2 main protease (Mpro or 3CLpro). The information presented is collated from the primary research publication: Gao, S., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16902–16917.

Overview of this compound

This compound is a potent, non-peptidic, covalent inhibitor of the SARS-CoV-2 main protease. It features a piperazine scaffold and a chloroacetamide warhead that forms an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] Its development was part of a structure-based drug design effort to create effective antiviral agents against COVID-19.[1][3]

Quantitative Inhibitory and Antiviral Activity

Mpro-IN-6 (GD-9) demonstrated significant potency in both enzymatic and cell-based assays. Its activity, along with that of key related compounds from the study, is summarized below.

| Compound | Mpro IC50 (μM)[1] | Antiviral EC50 (μM)[1] | Cytotoxicity CC50 (μM)[1] |

| Mpro-IN-6 (GD-9) | 0.18 | 2.64 | 12.51 |

| Remdesivir | N/A | 2.27 | >10 |

Mpro-IN-6 Binding Site and Interactions

X-ray crystallography studies have elucidated the precise binding mode of Mpro-IN-6 within the active site of the SARS-CoV-2 main protease.[1][2][3] The inhibitor covalently binds to the sulfur atom of the catalytic Cys145 residue via its chloroacetamide warhead.[1]

The binding site of Mpro is located in a cleft between Domain I and Domain II of the protease and is characterized by several subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the natural substrate.[4] Mpro-IN-6 occupies these subsites, forming a network of interactions that stabilize its binding.

Key interactions observed in the co-crystal structure of Mpro with GD-9 include:

-

Covalent Bond: The chloroacetamide group forms a covalent bond with the thiol of Cys145 .[1]

-

S1 Subsite: The thiophene-methylamide moiety of GD-9 extends into the S1 subsite, a pocket that typically accommodates the P1 glutamine residue of the substrate.

-

S2 Subsite: The dichlorophenyl group attached to the piperazine ring occupies the hydrophobic S2 subsite.

-

Hydrogen Bonds: The inhibitor forms hydrogen bonds with the backbone amides of residues within the active site, further stabilizing the complex.

Below is a diagram illustrating the key binding interactions of Mpro-IN-6 within the Mpro active site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of Mpro-IN-6.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against purified SARS-CoV-2 Mpro.

-

Reagents:

-

SARS-CoV-2 Mpro enzyme.

-

FRET substrate: A peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site.

-

Assay buffer: Typically Tris-HCl buffer at pH 7.3, containing NaCl, EDTA, and a reducing agent like DTT or glutathione.[5]

-

Test compounds (including Mpro-IN-6) dissolved in DMSO.

-

-

Procedure:

-

The Mpro enzyme was pre-incubated with varying concentrations of the test compounds (or DMSO as a control) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by adding the FRET peptide substrate to each well.

-

The fluorescence intensity was monitored over time using a plate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Initial reaction velocities (rates) were calculated from the linear phase of the fluorescence signal progression.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration was calculated relative to the DMSO control.

-

IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Cell-Based Antiviral Assay

The antiviral efficacy of Mpro-IN-6 was evaluated in a cell-based assay using Vero E6 cells infected with SARS-CoV-2.

-

Materials:

-

Vero E6 cells (a cell line susceptible to SARS-CoV-2 infection).

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

-

Test compounds dissolved in DMSO.

-

Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).

-

-

Procedure:

-

Vero E6 cells were seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells were treated with serial dilutions of the test compounds.

-

Subsequently, the cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates were incubated for a period (e.g., 24-48 hours) to allow for viral replication.

-

The antiviral effect was quantified by measuring the cytopathic effect (CPE) of the virus. Cell viability was assessed using an appropriate assay (e.g., MTS).

-

-

Data Analysis:

-

The 50% effective concentration (EC50), the concentration at which 50% of the viral CPE is inhibited, was calculated by fitting the dose-response data to a nonlinear regression model.

-

The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, was determined in parallel experiments with uninfected cells treated with the compounds.

-

X-ray Crystallography

The co-crystal structure of SARS-CoV-2 Mpro in complex with GD-9 was determined to visualize the binding mode.

-

Protein Expression and Purification:

-

The gene encoding SARS-CoV-2 Mpro was cloned into an expression vector and transformed into E. coli.

-

The protein was overexpressed and then purified using a series of chromatography steps (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

-

-

Crystallization:

-

The purified Mpro was incubated with an excess of Mpro-IN-6 (GD-9) to ensure complex formation.

-

The Mpro-inhibitor complex was concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).

-

Crystals were grown in specific precipitant solutions, which were optimized to yield diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Crystals were cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron beamline.

-

The diffraction data were processed, and the structure was solved by molecular replacement using a previously determined Mpro structure as a search model.

-

The inhibitor molecule was manually built into the electron density map, and the entire complex structure was refined to produce the final atomic coordinates.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of Mpro-IN-6.

References

- 1. Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PUBDB [bib-pubdb1.desy.de]

An In-Depth Technical Guide to the Covalent Binding Mechanism of a Representative SARS-CoV-2 Mpro Inhibitor

Disclaimer: Initial searches for the specific inhibitor "SARS-CoV-2 Mpro-IN-6" did not yield primary scientific literature detailing its chemical structure, covalent binding mechanism, or associated experimental data. The identifier "IN-6" appears to be a product catalog number from a commercial supplier. To fulfill the user's request for an in-depth technical guide on a covalent inhibitor of SARS-CoV-2 Main Protease (Mpro), this document provides a comprehensive overview of a well-characterized, representative covalent inhibitor, GC-376 . The data and methodologies presented herein are based on publicly available research on GC-376 and serve as an illustrative example of the covalent inhibition of SARS-CoV-2 Mpro.

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a key enzyme, the Main Protease (Mpro or 3CLpro), for its replication. Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. Covalent inhibitors, which form a stable chemical bond with their target enzyme, offer a promising therapeutic strategy due to their potential for high potency and prolonged duration of action. This guide provides a detailed technical overview of the covalent binding mechanism of GC-376, a potent and well-studied covalent inhibitor of SARS-CoV-2 Mpro.

Covalent Binding Mechanism of GC-376

The catalytic activity of SARS-CoV-2 Mpro is dependent on a catalytic dyad consisting of Cysteine-145 (Cys145) and Histidine-41 (His41) within the enzyme's active site. The sulfur atom of the Cys145 thiol group acts as a nucleophile to attack the peptide bond of the viral polyprotein substrate.

GC-376 is a dipeptidyl inhibitor that mimics the natural substrate of Mpro. It features an aldehyde "warhead" that is critical for its covalent inhibitory mechanism. The binding and inhibition process can be described in the following steps:

-

Non-covalent Binding: GC-376 initially binds to the active site of Mpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. This positions the aldehyde warhead in close proximity to the catalytic Cys145 residue.

-

Nucleophilic Attack: The catalytic His41 acts as a general base, abstracting a proton from the thiol group of Cys145. This activates the Cys145, making it a potent nucleophile. The activated Cys145 then performs a nucleophilic attack on the electrophilic carbon atom of the aldehyde warhead of GC-376.

-

Hemithioacetal Formation: This nucleophilic attack results in the formation of a covalent bond between the sulfur atom of Cys145 and the carbon atom of the aldehyde group, forming a stable hemithioacetal adduct. This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, blocking its ability to process viral polyproteins and thus inhibiting viral replication.

Quantitative Data on Mpro Inhibition by GC-376

The inhibitory potency of GC-376 against SARS-CoV-2 Mpro has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.89 µM | FRET-based enzymatic assay | [1] |

| KD | 1.6 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| EC50 | Not explicitly found for SARS-CoV-2, but effective against other coronaviruses in the low micromolar range. | Cell-based antiviral assays | General Literature |

| kinact/KI | Data not readily available in summarized format. | Pre-steady-state kinetics | General Literature |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the covalent inhibition of SARS-CoV-2 Mpro by GC-376.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of Mpro inhibitors.

-

Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test inhibitor (GC-376) and DMSO (vehicle control)

-

-

Procedure:

-

The inhibitor (GC-376) is serially diluted in DMSO and then in assay buffer.

-

Recombinant Mpro is pre-incubated with the inhibitor or DMSO for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (dissociation constant, KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between an inhibitor and its target protein.

-

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event.

-

Instrumentation: Isothermal Titration Calorimeter

-

Procedure:

-

A solution of recombinant Mpro is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor (GC-376) is loaded into the injection syringe.

-

The inhibitor solution is titrated into the protein solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The binding isotherm is then fitted to a suitable binding model to determine the KD, n, ΔH, and ΔS.

-

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the Mpro-inhibitor complex, revealing the precise atomic-level interactions, including the covalent bond formation.

-

Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the molecule.

-

Procedure:

-

Recombinant SARS-CoV-2 Mpro is expressed and purified to high homogeneity.

-

The purified Mpro is co-crystallized with the inhibitor (GC-376) by mixing the two components and setting up crystallization trials using various precipitant solutions.

-

Suitable crystals are harvested and cryo-protected.

-

X-ray diffraction data are collected from the crystals using a synchrotron radiation source.

-

The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods.

-

The atomic model of the Mpro-GC-376 complex is built into the electron density map and refined to obtain the final structure. The formation of the covalent bond between Cys145 and the inhibitor can be directly visualized.

-

Mass Spectrometry (MS)-based Covalent Adduct Analysis

Mass spectrometry is a powerful analytical technique to confirm the formation of a covalent bond between the inhibitor and the target protein.

-

Principle: The precise mass of the intact protein and the protein-inhibitor adduct are measured. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Procedure:

-

Recombinant Mpro is incubated with an excess of the covalent inhibitor (GC-376) for a sufficient period to allow for covalent bond formation.

-

The reaction mixture is desalted to remove non-covalently bound inhibitor and other small molecules.

-

The sample is then infused into the ESI-MS.

-

The mass spectrum of the intact protein is acquired.

-

The observed mass of the Mpro-GC-376 adduct is compared to the theoretical mass of the unmodified Mpro. The mass shift should correspond to the molecular weight of GC-376.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

In Silico Modeling of SARS-CoV-2 Mpro-IN-6 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2] This essential role makes it a prime target for antiviral drug development. Inhibition of Mpro can effectively halt viral replication.[1] Among the various inhibitors developed, covalent inhibitors have shown significant promise due to their potential for high potency and prolonged duration of action.

This technical guide focuses on the in silico modeling of the interaction between SARS-CoV-2 Mpro and a specific covalent inhibitor, IN-6. SARS-CoV-2 Mpro-IN-6 is identified as a covalent, irreversible, and selective inhibitor of SARS-CoV-2 Mpro with an IC50 of 0.18 μM.[3] While detailed in silico studies specifically for IN-6 are not extensively available in public literature, this guide outlines the established computational methodologies used for modeling the interaction of similar covalent inhibitors with SARS-CoV-2 Mpro. These protocols provide a robust framework for researchers to investigate the binding mechanism, stability, and dynamics of the Mpro-IN-6 complex.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and provides a comparative context with other relevant covalent inhibitors of Mpro.

| Inhibitor | Type | IC50 (μM) | Binding Mechanism | Key Interacting Residues (Predicted) | Reference |

| IN-6 | Covalent, Irreversible | 0.18 | Covalent bond with Cys145 | Cys145, His41, Gly143, Glu166 | [3] |

| Nirmatrelvir (PF-07321332) | Covalent, Reversible (Nitrile warhead) | ~0.007 (Ki) | Covalent bond with Cys145 | Cys145, His41, Gly143, His163, Glu166 | [4] |

| Boceprevir | Covalent, Reversible (α-ketoamide warhead) | 4.1 | Covalent bond with Cys145 | Cys145, His41, Gly143, His164, Gln189 | [5] |

| Carmofur | Covalent, Irreversible | Not reported | Covalent adduct with Cys145 | Cys145 | [6] |

Experimental Protocols

The following sections detail the standard in silico protocols for modeling the interaction of a covalent inhibitor like IN-6 with SARS-CoV-2 Mpro.

Molecular Docking of Covalent Inhibitors

Molecular docking is employed to predict the binding pose of the inhibitor within the active site of Mpro and to estimate the binding affinity. For covalent inhibitors, a specialized covalent docking protocol is necessary.

Methodology:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

The 3D structure of the inhibitor (IN-6) is generated and optimized using a suitable chemistry software.

-

-

Covalent Docking Procedure:

-

Specialized covalent docking software (e.g., Schrödinger's CovDock, GOLD, AutoDock with covalent docking extensions) is utilized.[7][8]

-

The reactive residue in the protein (Cys145) and the electrophilic "warhead" on the ligand (the part of IN-6 that forms the covalent bond) are defined.[9]

-

The docking protocol typically involves two stages:

-

Non-covalent sampling: The ligand is initially docked non-covalently to explore favorable binding poses near the active site.

-

Covalent bond formation and refinement: For promising poses, a virtual chemical reaction is performed to form the covalent bond between the ligand and Cys145. The resulting complex is then energy minimized and scored.[7][9]

-

-

-

Analysis of Results:

-

The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the protein.

-

The docking scores are used to rank potential inhibitors and estimate their binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior, stability, and conformational changes of the Mpro-inhibitor complex over time.

Methodology:

-

System Setup:

-

The docked Mpro-IN-6 complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

The system is first energy-minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble).

-

A production MD simulation is then run for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.[10]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and the protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects.

-

Visualizations

Workflow for In Silico Modeling of Mpro-IN-6 Interaction

Caption: Workflow for in silico modeling of Mpro-IN-6 interaction.

Logical Flow of Covalent Docking

Caption: Logical flow of a typical covalent docking protocol.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iopenshell.usc.edu [iopenshell.usc.edu]

- 7. mdpi.com [mdpi.com]

- 8. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide on the SARS-CoV-2 Main Protease Inhibitor: Mpro-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-6. It includes available quantitative data, a comprehensive, generalized experimental protocol for the characterization of covalent irreversible Mpro inhibitors, and visualizations of the inhibitory mechanism and experimental workflow.

Introduction to SARS-CoV-2 Mpro and Covalent Inhibition

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the viral life cycle. It processes viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. This makes Mpro a prime target for antiviral drug development.

Mpro-IN-6 is a covalent, irreversible inhibitor of SARS-CoV-2 Mpro. Unlike reversible inhibitors that bind and unbind from the enzyme, covalent inhibitors form a permanent chemical bond with the target, typically with a reactive amino acid residue in the active site. For Mpro, this is the catalytic cysteine (Cys145).

The mechanism of irreversible covalent inhibition is generally a two-step process.[1][2] First, the inhibitor reversibly binds to the enzyme's active site, forming an initial non-covalent complex. This initial binding affinity is characterized by the inhibition constant, KI. Following this, a chemical reaction occurs, leading to the formation of a stable, covalent bond. The rate of this reaction is defined by the inactivation rate constant, kinact. The overall efficiency of a covalent irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[2][3]

Quantitative Data for Mpro-IN-6 and Representative Mpro Inhibitors

While a specific inhibitory constant (Ki) for Mpro-IN-6 is not publicly available, its half-maximal inhibitory concentration (IC50) has been determined. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For irreversible inhibitors, the IC50 is time-dependent, and its value can be influenced by the pre-incubation time of the inhibitor with the enzyme.

The table below summarizes the available quantitative data for Mpro-IN-6 and provides a comparison with other well-characterized covalent and non-covalent inhibitors of SARS-CoV-2 Mpro.

| Inhibitor | Type | IC50 (μM) | Ki (nM) | k_inact_ (s⁻¹) | k_inact_/Ki (M⁻¹s⁻¹) |

| Mpro-IN-6 | Covalent, Irreversible | 0.18 | N/A | N/A | N/A |

| Nirmatrelvir (PF-07321332) | Covalent, Reversible | N/A | 3.1 | N/A | N/A |

| Boceprevir | Covalent, Reversible | 5.4 | N/A | N/A | N/A |

| GC-376 | Covalent, Reversible | 0.16 | N/A | N/A | N/A |

| Ebselen | Covalent | 0.67 | N/A | N/A | N/A |

| Manidipine | Non-covalent | 4.8 | N/A | N/A | N/A |

| Lercanidipine | Non-covalent | 16.2 | N/A | N/A | N/A |

| Bedaquiline | Non-covalent | 18.7 | N/A | N/A | N/A |

Mechanism of Covalent Irreversible Inhibition

The following diagram illustrates the two-step mechanism of covalent irreversible inhibition of SARS-CoV-2 Mpro.

References

SARS-CoV-2 Mpro-IN-6: A Technical Overview of its Half-Maximal Inhibitory Concentration (IC50)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) and biochemical properties of SARS-CoV-2 Mpro-IN-6, a notable inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This document collates available data, outlines relevant experimental methodologies, and visualizes key processes to support research and development efforts in antiviral therapeutics.

Core Data Presentation

The primary quantitative measure of the potency of this compound is its IC50 value. This value represents the concentration of the inhibitor required to reduce the activity of the SARS-CoV-2 Mpro enzyme by 50%.

| Inhibitor | Target | IC50 | Inhibition Type | Selectivity |

| This compound | SARS-CoV-2 Mpro | 0.18 µM | Covalent, Irreversible, Selective[1] | Does not inhibit human cathepsins B, F, K, and L, and caspase 3.[1] |

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro

This compound functions as a covalent, irreversible inhibitor of the main protease.[1] The catalytic activity of SARS-CoV-2 Mpro, a cysteine protease, is dependent on a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue within the enzyme's active site. Covalent inhibitors typically possess an electrophilic "warhead" that forms a stable, covalent bond with the nucleophilic thiol group of the Cys145 residue. This irreversible modification of the active site permanently inactivates the enzyme, thereby preventing it from processing the viral polyproteins necessary for viral replication.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound is not detailed in the available literature, a general and widely adopted method for assessing the potency of SARS-CoV-2 Mpro inhibitors is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Representative FRET-Based Assay for IC50 Determination

This protocol describes a typical procedure for measuring the enzymatic activity of SARS-CoV-2 Mpro and determining the IC50 value of a covalent inhibitor.

1. Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate (e.g., containing a fluorophore and a quencher separated by a Mpro cleavage sequence)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test Inhibitor (this compound) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Boceprevir)

-

Negative Control (DMSO)

-

384-well black plates

-

Fluorescence plate reader

2. Assay Procedure:

-

Step 1: Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

-

Step 2: Enzyme-Inhibitor Incubation: Add a solution of recombinant SARS-CoV-2 Mpro to the wells of a 384-well plate. Add the diluted inhibitor solutions (including positive and negative controls) to the respective wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the covalent reaction between the inhibitor and the enzyme.

-

Step 3: Enzymatic Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

Step 4: Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair. The cleavage of the substrate by active Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Step 5: Data Analysis:

-

Calculate the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration.

-

Normalize the velocities relative to the positive (no inhibition) and negative (maximal inhibition) controls.

-

Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

-

Concluding Remarks

This compound is a potent covalent inhibitor of the main protease of SARS-CoV-2, with a reported IC50 of 0.18 µM. Its irreversible mechanism of action and selectivity for the viral protease over key human proteases make it a compound of significant interest in the development of anti-COVID-19 therapeutics. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers with a foundational understanding of the characterization of this and similar Mpro inhibitors. Further investigation into the detailed structure-activity relationships and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: SARS-CoV-2 Main Protease Inhibitor N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of the potent, irreversible, and selective SARS-CoV-2 main protease (Mpro) inhibitor, N3. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in antiviral therapeutics.

Introduction to SARS-CoV-2 Mpro and the N3 Inhibitor

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development.

The N3 inhibitor is a peptidomimetic Michael acceptor that was identified as a potent mechanism-based inhibitor of SARS-CoV-2 Mpro. It functions as an irreversible covalent inhibitor, forming a stable bond with the catalytic cysteine residue in the Mpro active site, thereby inactivating the enzyme.

Chemical Properties and Structure of N3

The N3 inhibitor is a synthetic peptidomimetic compound designed to mimic the natural substrate of Mpro. Its structure includes a vinyl group which acts as a Michael acceptor, the electrophilic "warhead" that reacts with the catalytic cysteine.

Quantitative Chemical Data

| Property | Value | Reference |

| Molecular Formula | C35H50N6O9 | [1] |

| Molecular Weight | 698.81 g/mol (hemihydrate) | [1] |

| IC50 (HCoV-229E) | 4.0 µM | [1][2] |

| IC50 (FIPV) | 8.8 µM | [1][2] |

| IC50 (MHV-A59) | 2.7 µM | [1][2] |

| EC50 (SARS-CoV-2) | 16.77 µM (in Vero cells) | [3][4] |

| Inhibition Constant | kobs/[I] = 11,300 M−1 s−1 | [4] |

Mechanism of Action

The inhibition of SARS-CoV-2 Mpro by N3 is a two-step process that leads to the irreversible inactivation of the enzyme[5][6].

-

Non-covalent Binding: The N3 inhibitor first binds to the active site of Mpro in a non-covalent manner, forming an enzyme-inhibitor complex (E:I). This initial binding is guided by shape complementarity and non-covalent interactions with the substrate-binding pockets of the enzyme.

-

Covalent Bond Formation: Following the initial binding, a nucleophilic attack occurs from the sulfur atom of the catalytic cysteine residue (Cys145) onto the β-carbon of the vinyl group (the Michael acceptor) of N3[4][5]. This results in the formation of a stable, irreversible covalent bond, effectively inactivating the protease.

The crystal structure of the Mpro-N3 complex confirms the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ of the vinyl group, with a C-S bond distance of 1.8 Å[4].

Experimental Protocols

Synthesis of N3 Inhibitor

Mpro Inhibition Assay (FRET-based)

A common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Protocol:

-

Recombinant SARS-CoV-2 Mpro is incubated with various concentrations of the N3 inhibitor in an appropriate assay buffer.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

Antiviral Activity Assay (Cell-based)

The antiviral efficacy of N3 is typically evaluated in a cell-based assay using, for example, Vero E6 cells.

Principle: The ability of the compound to inhibit viral replication in host cells is measured.

General Protocol:

-

Vero E6 cells are seeded in multi-well plates and infected with SARS-CoV-2.

-

The infected cells are then treated with various concentrations of the N3 inhibitor.

-

After an incubation period, the viral load or the cytopathic effect (CPE) is quantified. The CPE can be measured using methods like the CCK8 assay[8].

-

The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is then calculated.

Cytotoxicity Assay

It is crucial to assess the toxicity of the inhibitor on the host cells to ensure that the observed antiviral effect is not due to cell death.

Principle: The viability of cells is measured after treatment with the compound.

General Protocol:

-

Vero E6 cells (or other suitable cell lines) are treated with a range of concentrations of the N3 inhibitor.

-

After a set incubation period, cell viability is assessed using a method such as an MTT or CCK8 assay.

-

The CC50 (50% cytotoxic concentration) is determined.

Structural Biology

The three-dimensional structure of SARS-CoV-2 Mpro in complex with the N3 inhibitor has been resolved by X-ray crystallography (PDB ID: 6LU7)[9]. This structure provides critical insights into the binding mode of the inhibitor.

The peptidomimetic backbone of N3 occupies the substrate-binding pockets (S1, S2, etc.) of the Mpro active site. The lactam ring of the inhibitor fits into the S1 site, while the isobutyl group of the leucine-like residue is situated in the S2 pocket[4]. The covalent bond with Cys145 anchors the inhibitor firmly in the active site.

Signaling Pathways and Logical Relationships

As a direct inhibitor of a viral enzyme, N3 does not directly interact with host cell signaling pathways. Its mechanism is centered on the direct inactivation of the SARS-CoV-2 Mpro. The logical workflow for the evaluation and mechanism of action of N3 can be visualized as follows.

Caption: Logical workflow for the evaluation and elucidation of the mechanism of action of the N3 inhibitor.

Conclusion

The N3 inhibitor serves as a crucial tool and a lead compound in the development of therapeutics targeting SARS-CoV-2 Mpro. Its well-characterized mechanism of irreversible covalent inhibition, supported by robust biochemical, cellular, and structural data, provides a solid foundation for the design of next-generation antiviral agents against COVID-19 and future coronavirus threats.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SARS-CoV-2 Mpro Inhibitor Profile: A Technical Guide to Target Specificity and Selectivity

An In-depth Examination of a Representative Covalent Inhibitor

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of a representative covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. While detailed primary literature for a compound specifically designated "Mpro-IN-6" is not publicly available, this document synthesizes available data on highly selective, covalent Mpro inhibitors to serve as a robust resource for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are designed to be broadly applicable to the characterization of novel Mpro inhibitors.

The SARS-CoV-2 Mpro is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] Its unique substrate preference, particularly for a glutamine residue at the P1 position, which is not commonly found in human proteases, makes it an attractive target for antiviral drug development with a potentially high therapeutic index.[1] Covalent inhibitors, which form a stable bond with the catalytic cysteine (Cys145) of Mpro, can offer high potency and prolonged duration of action.[4] However, a thorough assessment of their specificity and selectivity is crucial to minimize off-target effects and potential toxicity.[4][5]

Target Specificity: Potency Against SARS-CoV-2 Mpro

The primary measure of a targeted inhibitor's efficacy is its ability to inhibit the activity of the intended enzyme. For Mpro inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Based on available data, "SARS-CoV-2 Mpro-IN-6" is a covalent inhibitor with a reported IC50 of 0.18 µM.[6] The table below compares the potency of this and other representative covalent Mpro inhibitors.

| Inhibitor | Type | Mpro IC50 (µM) | Reference |

| Mpro-IN-6 | Covalent | 0.18 | [6] |

| GC376 | α-ketoamide | 0.033 | [7] |

| Calpain Inhibitor II | Aldehyde | 0.97 | [8] |

| Calpain Inhibitor XII | Aldehyde | 0.45 | [8] |

| Boceprevir | α-ketoamide | 8.0 | [8] |

| UAWJ246 | α-ketoamide | 0.045 | [7] |

Selectivity Profile: Distinguishing Viral and Host Proteases

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended viral target over host enzymes. For Mpro inhibitors, which target a cysteine protease, it is imperative to assess their activity against human cysteine proteases, such as cathepsins and caspases, to avoid potential toxicity. Cathepsins are involved in various physiological processes, including immune responses and protein degradation, while caspases are key mediators of apoptosis.

"this compound" has been reported to be selective, with no inhibitory activity against human cathepsins B, F, K, and L, as well as caspase-3.[6] The following table summarizes the selectivity profile of representative Mpro inhibitors against key human proteases. A high IC50 value or a lack of inhibition indicates good selectivity.

| Inhibitor | Cathepsin B IC50 (µM) | Cathepsin K IC50 (µM) | Cathepsin L IC50 (µM) | Caspase-3 IC50 (µM) | Reference |

| Mpro-IN-6 | No Inhibition | No Inhibition | No Inhibition | No Inhibition | [6] |

| Jun9-62-2R | > 20 | > 20 | > 20 | > 20 | [8] |

| Calpain Inhibitor II | - | - | Potent (Ki = 50 nM) | - | [7] |

| MPI8 | - | - | High Selectivity vs. Mpro | - | [9] |

Note: A dash (-) indicates that data was not specified in the cited sources.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of SARS-CoV-2 Mpro inhibitors.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This biochemical assay is used to determine the in vitro potency (IC50) of a compound against purified Mpro. It utilizes a fluorogenic peptide substrate that mimics the natural cleavage site of Mpro.

Principle: The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Protocol:

-

Reagents and Materials:

-

Purified, active SARS-CoV-2 Mpro enzyme.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add a small volume of the diluted test compound or DMSO (as a control) to the wells.

-

Add the Mpro enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each reaction.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[10]

-

Protease Selectivity Profiling

This assay evaluates the inhibitory activity of a compound against a panel of human proteases to determine its selectivity.

Principle: Similar to the Mpro inhibition assay, this typically involves measuring the activity of each protease in the presence of the test compound using a specific fluorogenic substrate for each enzyme.

Protocol:

-

Reagents and Materials:

-

Purified human proteases (e.g., Cathepsin B, L, K, Caspase-3).

-

Specific fluorogenic substrates for each protease.

-

Assay buffers optimized for each protease.

-

Test compound.

-

-

Procedure:

-

For each protease, perform an inhibition assay analogous to the Mpro FRET assay described above.

-

Incubate the respective protease with a range of concentrations of the test compound.

-

Initiate the reaction with the specific substrate for that protease.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the IC50 value for each protease.

-

The selectivity index can be calculated by dividing the IC50 for the off-target protease by the IC50 for Mpro. A higher selectivity index indicates greater selectivity.

-

Cell-Based SARS-CoV-2 Antiviral Assay

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6 or A549-ACE2) are treated with the test compound and then infected with the virus. The antiviral activity is measured by quantifying the reduction in viral replication, often through methods like plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or cell viability assays.

Protocol:

-

Reagents and Materials:

-

Vero E6 or A549-ACE2 cells.

-

Cell culture medium.

-

SARS-CoV-2 virus stock.

-

Test compound.

-

Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RNA extraction and qPCR).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a few hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 48-72 hours.

-

Assess viral replication. For a plaque reduction assay:

-

Fix the cells with formaldehyde.

-

Stain with crystal violet.

-

Count the number of plaques (zones of cell death) in each well.

-

-

Simultaneously, a cytotoxicity assay (e.g., MTS or MTT) should be performed in parallel on uninfected cells to determine the compound's toxicity (CC50).

-

-

Data Analysis:

-

Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

-

The therapeutic index (TI) is calculated as CC50 / EC50. A higher TI indicates a more favorable safety profile.

-

Visualizations

The following diagrams illustrate key concepts and workflows in the characterization of a SARS-CoV-2 Mpro inhibitor.

Caption: Workflow for the discovery and characterization of a selective Mpro inhibitor.

Caption: Catalytic mechanism of Mpro and covalent inhibition.

Caption: Role of Mpro in the viral lifecycle and potential off-target pathways.

References

- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of SARS-CoV-2 Mpro Inhibitor: A Technical Guide on Mpro-IN-6

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of SARS-CoV-2 Mpro-IN-6, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against COVID-19. Mpro-IN-6, also identified as GD-9 in seminal research, has demonstrated notable potency in enzymatic and cell-based assays.

Core Data Summary

The in vitro efficacy of Mpro-IN-6 has been quantified through enzymatic and cellular assays, with the key findings summarized below for direct comparison.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 0.18 µM | - | Enzymatic (FRET) | [1] |

| EC50 | 2.64 µM | Vero E6 | Antiviral (CPE) | [1] |

| CC50 | 12.5 µM | Vero E6 | Cytotoxicity | [2] |

IC50 (Half-maximal inhibitory concentration): The concentration of Mpro-IN-6 required to inhibit 50% of the enzymatic activity of SARS-CoV-2 Mpro.

EC50 (Half-maximal effective concentration): The concentration of Mpro-IN-6 required to achieve 50% of the maximum antiviral effect in infected cells.

CC50 (Half-maximal cytotoxic concentration): The concentration of Mpro-IN-6 that results in the death of 50% of uninfected cells.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1] Mpro-IN-6 is a covalent inhibitor that irreversibly binds to the catalytic cysteine residue (Cys145) in the active site of the Mpro, thereby blocking its proteolytic activity and halting viral replication.[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided to facilitate reproducibility and further investigation.

FRET-Based Enzymatic Inhibition Assay

This assay quantifies the ability of Mpro-IN-6 to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro. The principle relies on Förster Resonance Energy Transfer (FRET), where the cleavage of a fluorogenic substrate by Mpro results in a detectable change in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

-

Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Mpro-IN-6 (serially diluted)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Mpro-IN-6 in the assay buffer.

-

Add a solution of SARS-CoV-2 Mpro to each well of a 384-well plate.

-

Add the serially diluted Mpro-IN-6 or vehicle control to the wells containing the Mpro enzyme.

-

Incubate the enzyme-inhibitor mixture at room temperature for a specified pre-incubation period (e.g., 15 minutes) to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of substrate cleavage from the linear phase of the reaction progress curves.

-

Determine the percent inhibition for each concentration of Mpro-IN-6 relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Cell-Based Antiviral (Cytopathic Effect Reduction) Assay

This assay assesses the ability of Mpro-IN-6 to protect host cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Mpro-IN-6 (serially diluted)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Mpro-IN-6 in cell culture medium.

-

Remove the growth medium from the cells and add the diluted Mpro-IN-6 or vehicle control.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of CPE reduction for each concentration of Mpro-IN-6 relative to the virus and cell controls.

-

Determine the EC50 value by fitting the dose-response data to a nonlinear regression model.

Cellular Cytotoxicity Assay

This assay evaluates the toxicity of Mpro-IN-6 to the host cells in the absence of viral infection.

Materials:

-

Vero E6 cells

-

Cell Culture Medium

-